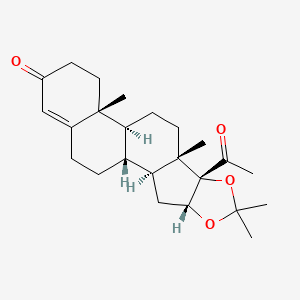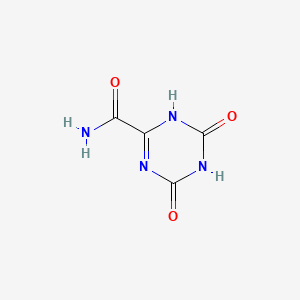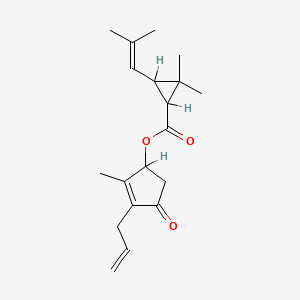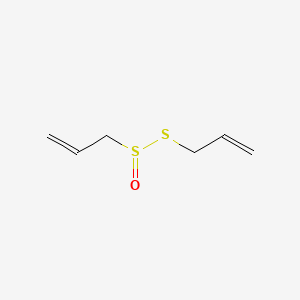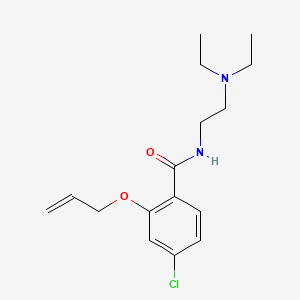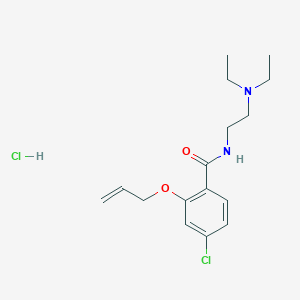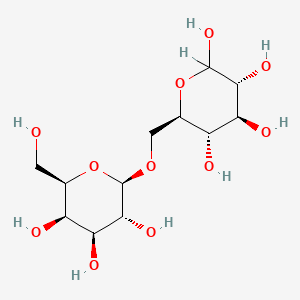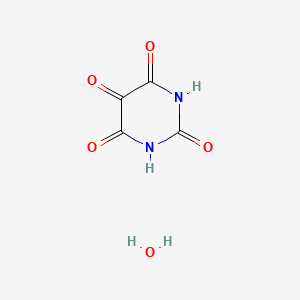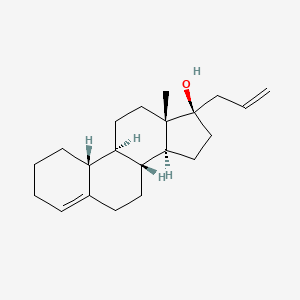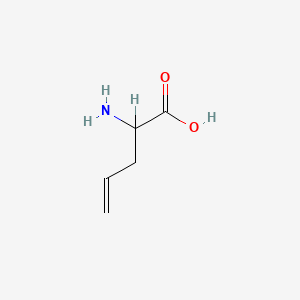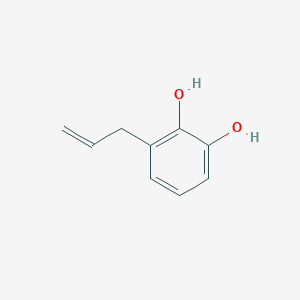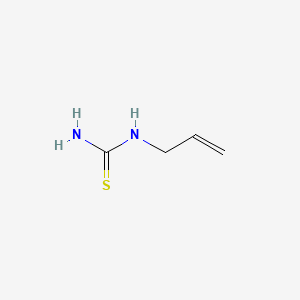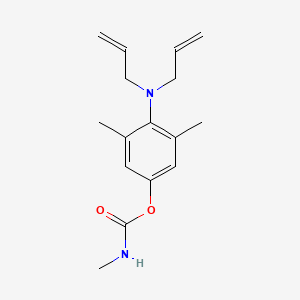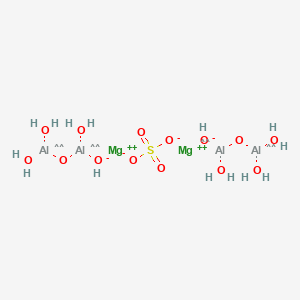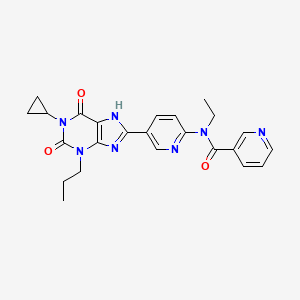
1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATL-801 is an A2B receptor-selective antagonist. Mice fed ATL-801 along with DSS showed a significantly lower extent and severity of colitis than mice treated with DSS alone, as shown by reduced clinical symptoms, histological scores, IL-6 levels and proliferation indices.
Applications De Recherche Scientifique
Adenosine Receptor Antagonism
A1 Adenosine Receptor Antagonists : Compounds like 1,3-dipropyl-8-[2-hydroxy-4-[(carboxymethyl)oxy]phenyl]xanthine are effective as functionalized congeners with high potency and selectivity for A1-adenosine receptors. This property is crucial for exploring their potential in medical applications involving adenosine receptors (Shamim et al., 1988).
Variations in Xanthine Structures : Studies on pyrido[2,1-f]purine-2,4-dione derivatives, similar in structure to xanthine, have shown substantial antagonist effects against adenosine receptors, especially the A3 receptor, indicating the potential of these compounds in developing new families of adenosine receptor antagonists (Priego et al., 2002).
Xanthine Derivatives as Antagonists : The development of tricyclic xanthine derivatives containing a basic substituent has demonstrated significant adenosine receptor affinities, highlighting their potential as AR antagonists and indicating their possible application in various medical conditions (Załuski et al., 2018).
Pharmacological Activities
Bronchodilator Activity : Some xanthine derivatives have been synthesized to study their pharmacological activities, such as bronchodilator effects. This research is crucial for understanding the potential of these compounds in treating respiratory conditions (Miyamoto et al., 1993).
Neuroprotective Mechanisms : Research on propentofylline, a xanthine derivative, has revealed its potential in neuroprotection by inhibiting microglial proliferation, which plays a significant role in neuronal damage. This aspect of xanthine derivatives is essential for exploring treatments in neurodegenerative diseases (Si et al., 1996).
Synthesis and Structural Analysis
Synthesis of Xanthine Derivatives : Studies have focused on the synthesis and structural analysis of various xanthine derivatives, providing insights into their chemical properties and potential applications in medicinal chemistry (Marx et al., 2019).
Structural Studies : The structure of compounds like 8-(dicyclopropylmethyl)-1,3-dipropylxanthine has been analyzed to understand their conformation and potential interactions with biological targets (Hirayama et al., 1993).
Propriétés
Numéro CAS |
1000005-71-9 |
|---|---|
Nom du produit |
1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine- |
Formule moléculaire |
C24H25N7O3 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28) |
Clé InChI |
WULKGVCEOREGQF-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ATL-801; ATL801; ATL 801 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



